1-(3-Bromopropyl)-2-methylbenzene
Overview
Description
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds.
Mode of Action
In the context of the Suzuki–Miyaura coupling, 1-(3-Bromopropyl)-2-methylbenzene could potentially act as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This is part of the broader mechanism of the Suzuki–Miyaura coupling, which involves the cross-coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .
Result of Action
The result of the action of this compound is typically the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction does require a palladium catalyst and a base, and the choice of these can have a significant impact on the reaction’s efficiency and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used in solvents like ethanol or tert-butanol.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is typically an alkene, such as 2-methyl-3-phenylpropene.
Scientific Research Applications
1-(3-Bromopropyl)-2-methylbenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the methyl group on the benzene ring.
3-Bromopropylbenzene: Another similar compound but without the methyl substitution on the benzene ring.
Uniqueness: 1-(3-Bromopropyl)-2-methylbenzene is unique due to the presence of both a bromopropyl group and a methyl group on the benzene ring.
Properties
IUPAC Name |
1-(3-bromopropyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWRGHGMXHIGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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